2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
CAS No.: 2320223-89-8
Cat. No.: VC4345942
Molecular Formula: C15H19N5OS
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320223-89-8 |
|---|---|
| Molecular Formula | C15H19N5OS |
| Molecular Weight | 317.41 |
| IUPAC Name | 2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C15H19N5OS/c1-2-12(1)13-7-14(17-9-16-13)21-8-11-3-5-20(6-4-11)15-19-18-10-22-15/h7,9-12H,1-6,8H2 |
| Standard InChI Key | SAYXPTZDTZSJRQ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=CS4 |
Introduction
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural features and potential applications. This compound integrates a cyclopropylpyrimidine moiety, a piperidine ring, and a thiadiazole group, which together contribute to its versatility in research and development.
Synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
The synthesis of this compound typically involves several steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with piperidine and thiadiazole derivatives. Common reagents used include acetic anhydride and pyridine under reflux conditions for approximately two hours.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to enhance yield and purity while optimizing reaction conditions for scalability. This method allows for more efficient and controlled synthesis, which is crucial for large-scale applications.
3.1. Medicinal Chemistry
The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its interactions with specific molecular targets could lead to altered cellular functions, making it a candidate for further investigation in biochemical research.
3.2. Antiviral and Antimicrobial Activities
While specific data on this compound's antiviral and antimicrobial activities are not readily available, related compounds have shown promising results in these areas. For instance, thiadiazole derivatives have been studied for their antiviral properties against various viruses, including HIV and HBV .
3.3. Anticancer Potential
Thiadiazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have demonstrated inhibitory effects against certain enzymes and have shown potential in cancer treatment .
4.2. Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Preparation of Cyclopropylpyrimidine Intermediate | Various | Controlled conditions |
| Reaction with Piperidine and Thiadiazole Derivatives | Acetic Anhydride, Pyridine | Reflux, approximately 2 hours |
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